molecular formula C26H31Cl2N5O3 B590875 rel-(2S,4S)-Terconazole CAS No. 1486497-66-8

rel-(2S,4S)-Terconazole

Katalognummer B590875
CAS-Nummer: 1486497-66-8
Molekulargewicht: 532.466
InChI-Schlüssel: BLSQLHNBWJLIBQ-JYFHCDHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would typically include the compound’s IUPAC name, its molecular formula, and its structure .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It would be helpful to refer to relevant scientific literature or patents for detailed synthesis procedures .


Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its stereochemistry .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can be determined through experimental data or predicted based on the compound’s functional groups .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis of Hemerocallisamine I

The compound rel-(2S,4S)-Terconazole is used in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I, both in racemic and enantiopure form . The synthetic strategy involves (2S,4S)-4-hydroxyglutamic acid lactone as the key intermediate .

Glioma Imaging

The compound rel-(2S,4S)-Terconazole is used in the synthesis of the radiolabeled precursor of (2S,4S)4– [18F]FPArg . This tracer is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . It has been shown that (2S,4S)4– [18F]FPArg can penetrate the blood–brain barrier and image gliomas with high contrast .

Drug Development

Scientific research is used to develop new drugs . As such, the compound rel-(2S,4S)-Terconazole could potentially be used in the development of new drugs, given its involvement in various chemical reactions and syntheses .

Medical Treatments

The compound rel-(2S,4S)-Terconazole could potentially be used in the development of new medical treatments . Its involvement in the synthesis of other compounds and its potential use in imaging techniques could make it a valuable tool in the treatment of various diseases .

Diagnostic Tools

The compound rel-(2S,4S)-Terconazole could potentially be used in the development of new diagnostic tools . Its use in the synthesis of a radiolabeled precursor for glioma imaging suggests that it could be used to develop new tools for diagnosing various diseases .

Vaccines

Scientific research is used to develop new vaccines . While there is currently no direct evidence of the compound rel-(2S,4S)-Terconazole being used in the development of vaccines, its involvement in various chemical reactions and syntheses could potentially make it a valuable tool in this field .

Wirkmechanismus

If the compound is a drug, this would involve understanding how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and other hazards. Safety data sheets (SDS) are a good source of this information .

Eigenschaften

IUPAC Name

1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQLHNBWJLIBQ-JYFHCDHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1486497-66-8
Record name 1-(4-(((2RS,4RS)-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486497668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(((2RS,4RS)-2-(2,4-DICHLOROPHENYL)-2-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)-4-(1-METHYLETHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMO7LX388
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.